molecular formula C19H21N3O3 B3488755 [4-(4-METHYLBENZYL)PIPERAZINO](3-NITROPHENYL)METHANONE

[4-(4-METHYLBENZYL)PIPERAZINO](3-NITROPHENYL)METHANONE

Cat. No.: B3488755
M. Wt: 339.4 g/mol
InChI Key: WBVMVHNFXMZTQH-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is a chemical compound with the empirical formula C11H13N3O3. It is also known by its CAS number 72141-41-4

Preparation Methods

The synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-nitrobenzoyl chloride with piperazine in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar compounds to 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE include:

Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15-5-7-16(8-6-15)14-20-9-11-21(12-10-20)19(23)17-3-2-4-18(13-17)22(24)25/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVMVHNFXMZTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-METHYLBENZYL)PIPERAZINO](3-NITROPHENYL)METHANONE
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[4-(4-METHYLBENZYL)PIPERAZINO](3-NITROPHENYL)METHANONE

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